molecular formula C14H7ClN2O2 B15142588 Anti-infective agent 3

Anti-infective agent 3

Cat. No.: B15142588
M. Wt: 270.67 g/mol
InChI Key: ATMLLUNHBNEJKH-UHFFFAOYSA-N
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Description

Anti-infective agent 3 is a compound known for its ability to combat infections caused by various pathogens. It is part of a broader class of anti-infective agents that include antibacterials, antivirals, antifungals, and antiparasitics. These agents are crucial in the treatment and prevention of infectious diseases, which remain a significant threat to global health.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anti-infective agent 3 typically involves multiple steps, including the formation of key intermediates and their subsequent transformation into the final product. Common synthetic routes may involve the use of organic solvents, catalysts, and specific reaction conditions such as temperature and pH control. For instance, the preparation might include steps like refluxing in tetrahydrofuran (THF) or ethanol under controlled temperatures .

Industrial Production Methods

Industrial production of this compound often scales up the laboratory synthesis methods, incorporating large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common to maintain the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Anti-infective agent 3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced.

Scientific Research Applications

Anti-infective agent 3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Anti-infective agent 3 involves targeting specific molecular pathways in pathogens. It may inhibit cell wall synthesis, disrupt membrane function, or interfere with protein and nucleic acid synthesis. These actions result in the death or inhibition of the pathogen, thereby preventing the spread of infection .

Comparison with Similar Compounds

Anti-infective agent 3 can be compared with other similar compounds such as:

This compound stands out due to its unique combination of efficacy, spectrum of activity, and lower propensity for resistance development compared to some other agents.

Properties

Molecular Formula

C14H7ClN2O2

Molecular Weight

270.67 g/mol

IUPAC Name

2-(2-chloropyrimidin-5-yl)naphthalene-1,4-dione

InChI

InChI=1S/C14H7ClN2O2/c15-14-16-6-8(7-17-14)11-5-12(18)9-3-1-2-4-10(9)13(11)19/h1-7H

InChI Key

ATMLLUNHBNEJKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(C2=O)C3=CN=C(N=C3)Cl

Origin of Product

United States

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